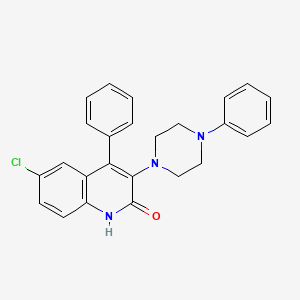

6-chloro-4-phenyl-3-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

Description

6-Chloro-4-phenyl-3-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one (CAS: 674353-52-7) is a quinolin-2(1H)-one derivative with a molecular formula of C₂₆H₂₄ClN₃O₂. Its structure features:

- A 6-chloro substituent on the quinoline core, enhancing electron-withdrawing effects and influencing receptor binding.

- A 4-phenyl group at position 4, contributing to hydrophobic interactions.

- A 4-phenylpiperazinyl moiety at position 3, which is critical for modulating affinity toward neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

The quinolin-2(1H)-one scaffold is recognized for its pharmacological versatility, including anticoagulant, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

6-chloro-4-phenyl-3-(4-phenylpiperazin-1-yl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O/c26-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)24(25(30)27-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSJLLLHRKMZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the quinoline core.

Phenyl Group Introduction: The phenyl groups can be introduced via Suzuki coupling or other palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

Reduction: Reduction reactions could target the quinoline core or the piperazine ring.

Substitution: The chlorine atom at the 6-position is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the 6-position.

Scientific Research Applications

6-chloro-4-phenyl-3-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways or as a potential lead compound in drug discovery.

Medicine: Potential therapeutic applications, particularly if it exhibits activity against specific biological targets.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Modifications

a) 3-(4-Phenylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one vs. Compound 2l (Molecules 2008)

- Compound 2l: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Key Differences:

- Chlorine position : 7-chloro (vs. 6-chloro in the target compound).

- Piperazine substitution : A difluorocyclohexyl carbonyl group replaces the 4-phenyl group.

- Impact :

- The 7-chloro substitution may reduce steric hindrance compared to 6-chloro.

| Property | Target Compound | Compound 2l |

|---|---|---|

| Molecular Weight | 460.94 g/mol | 393.41 g/mol |

| Chlorine Position | 6 | 7 |

| Piperazine Substituent | 4-Phenyl | 4,4-Difluorocyclohexyl carbonyl |

| logP (Predicted) | 4.8 | 3.5 |

b) 6-Chloro-3-(4-(3-methoxyphenyl)piperazin-1-yl)-4-phenylquinolin-2(1H)-one

- Structural Variation : A 3-methoxyphenyl group replaces the 4-phenylpiperazine in the target compound.

Analogues with Alternative Heterocyclic Moieties

a) 3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one

- Key Features :

- A pyrazoline ring replaces the piperazine group.

- Biological Relevance : Pyrazoline derivatives are associated with anti-inflammatory and anticancer activities.

| Property | Target Compound | Pyrazoline Analogue |

|---|---|---|

| Molecular Weight | 460.94 g/mol | 479.93 g/mol |

| Heterocycle | Piperazine | Pyrazoline |

| logP (Predicted) | 4.8 | 5.2 |

b) 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one

Halogenated Analogues

a) 6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D)

- Key Differences :

- A hydroxyl group at position 4 and methoxy at position 5.

- Impact :

b) 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structural Variation : Fluorine at position 6 and cyclopropyl at position 1.

- Impact: Fluorine’s electronegativity improves binding to hydrophobic pockets in receptors.

Anticoagulant Activity

- Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives (e.g., ) exhibit FXa and FXIa inhibition (IC₅₀: 0.1–10 μM). The target compound’s piperazine group may enhance selectivity for serine proteases .

Antimicrobial Potential

- 4-Hydroxyquinolin-2(1H)-ones () show moderate activity against E. coli and S. aureus (MIC: 32–64 μg/mL). The absence of a hydroxyl group in the target compound may reduce antimicrobial efficacy but improve pharmacokinetics.

Biological Activity

6-Chloro-4-phenyl-3-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.

- Molecular Formula : C31H31ClN4O2

- Molecular Weight : 527.06 g/mol

- CAS Number : Not specified

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study by Xia et al. demonstrated that compounds with similar structures showed promising results against various cancer cell lines, with IC50 values indicating effective growth inhibition. While specific data for the compound is limited, the structural similarities suggest potential efficacy in cancer treatment.

Antimicrobial Properties

Quinoline derivatives are often explored for their antimicrobial activities. Studies have shown that certain piperazine-containing quinolines possess activity against a range of pathogens, including bacteria and protozoa. The incorporation of the phenylpiperazine moiety may enhance the bioactivity of this compound against infectious agents.

Neuropharmacological Effects

The piperazine group is known for its presence in many psychoactive drugs. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies have indicated that similar compounds exhibit anxiolytic and antidepressant effects, warranting further exploration of this compound's neuropharmacological profile.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. The presence of the chloro group at the 6-position and the phenylpiperazine moiety are key features that may influence the compound's potency and selectivity.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro group (6-position) | Enhances lipophilicity and may improve receptor binding |

| Phenylpiperazine moiety | Potentially increases selectivity towards neurotransmitter receptors |

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the therapeutic potential of this compound:

- Antitumor Efficacy : A derivative with a similar structure was tested against MCF7 breast cancer cells, showing an IC50 value of 0.01 µM, indicating strong antiproliferative effects.

- Antimicrobial Activity : Compounds with piperazine groups have shown effectiveness against Cryptosporidium infections in animal models, suggesting potential applications in treating parasitic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.